1-Cyclohexyl-2-(nitromethylidene)hexahydropyrimidine
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Overview
Description
1-Cyclohexyl-2-(nitromethylidene)hexahydropyrimidine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexyl group attached to a hexahydropyrimidine ring with a nitromethylidene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-(nitromethylidene)hexahydropyrimidine typically involves the reaction of cyclohexylamine with formaldehyde and nitromethane under basic conditions. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and nitroalkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow reactors and batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Cyclohexanone: A cycloalkane with a ketone functional group.
Cyclohexylamine: A cycloalkane with an amine functional group.
Uniqueness
1-Cyclohexyl-2-(nitromethylidene)hexahydropyrimidine is unique due to the presence of both a cyclohexyl group and a nitromethylidene group attached to a hexahydropyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61532-85-2 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-cyclohexyl-2-(nitromethylidene)-1,3-diazinane |
InChI |
InChI=1S/C11H19N3O2/c15-14(16)9-11-12-7-4-8-13(11)10-5-2-1-3-6-10/h9-10,12H,1-8H2 |
InChI Key |
NEGAVERXDDKRRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCCNC2=C[N+](=O)[O-] |
Origin of Product |
United States |
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